molecular formula C20H32N6O2 B6445453 1-(azepan-1-yl)-2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one CAS No. 2640842-54-0

1-(azepan-1-yl)-2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one

Numéro de catalogue: B6445453
Numéro CAS: 2640842-54-0
Poids moléculaire: 388.5 g/mol
Clé InChI: YZLQBIJLHQOTIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a unique heterocyclic architecture combining azepane (a seven-membered saturated ring), morpholine (a six-membered oxygen- and nitrogen-containing ring), pyrimidine (a six-membered aromatic di-nitrogen ring), and piperazine (a six-membered di-nitrogen ring). Its synthesis likely involves multi-step coupling reactions, as inferred from analogous compounds in the literature .

Propriétés

IUPAC Name

1-(azepan-1-yl)-2-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O2/c27-19(25-7-3-1-2-4-8-25)17-23-9-11-26(12-10-23)20-21-6-5-18(22-20)24-13-15-28-16-14-24/h5-6H,1-4,7-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLQBIJLHQOTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Mode of Action

The compound acts as a LRRK2 kinase inhibitor . It binds to the LRRK2 enzyme, inhibiting its kinase activity. This results in a decrease in the phosphorylation of downstream targets, potentially alleviating the symptoms of PD.

Pharmacokinetics

The compound has been described as a highly potent, brain penetrant, and selective LRRK2 inhibitor . This suggests that it has good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its bioavailability and therapeutic effect.

Result of Action

The inhibition of LRRK2 kinase activity by the compound could potentially alleviate the symptoms of PD. This is based on the hypothesis that increased LRRK2 kinase activity due to mutations is a cause of PD.

Activité Biologique

1-(Azepan-1-yl)-2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a complex organic compound featuring a multi-cyclic structure that includes azepane, morpholine, pyrimidine, and piperazine moieties. This unique structural arrangement contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that facilitate diverse interactions with biological targets. The presence of heterocycles allows for specific binding to enzymes and receptors, influencing various biochemical pathways.

Structural Feature Description
Heterocycles Azepane, Morpholine, Pyrimidine, Piperazine
Functional Groups Amine, Ketone
Molecular Formula C19H26N6O

Biological Activity

Research indicates that 1-(azepan-1-yl)-2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one exhibits several biological activities:

Enzyme Modulation

The compound has been shown to modulate enzyme activity through specific interactions with active sites. Studies utilizing techniques such as surface plasmon resonance have quantified binding affinities, revealing its potential as an enzyme inhibitor or activator.

Receptor Interactions

This compound interacts with various receptors, suggesting a role in therapeutic applications. For example, it may influence neurotransmitter systems involved in anxiety and depression. Preliminary studies have indicated that it can affect pathways mediated by benzodiazepine and nicotinic receptors, similar to other piperazine derivatives .

Case Studies

Several studies have explored the pharmacological effects of related compounds:

  • Anxiolytic Activity : A related piperazine derivative demonstrated anxiolytic-like effects in animal models. The study utilized behavioral tests such as the elevated plus maze and light-dark box tests to evaluate anxiety levels. Results indicated that the compound increased time spent in open arms, suggesting reduced anxiety .
  • Antimicrobial Properties : Research on structurally similar compounds has highlighted their antibacterial and antifungal activities. These studies often employ disc diffusion methods to assess efficacy against various pathogens .
  • Cancer Research : Compounds with similar structural features have been investigated for their potential anti-cancer properties. Mechanistic studies suggest that they may induce apoptosis in cancer cell lines through modulation of signaling pathways.

The exact mechanisms through which 1-(azepan-1-yl)-2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one exerts its biological effects are still under investigation. However, preliminary findings suggest:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell signaling.
  • Receptor Agonism/Antagonism : By binding to neurotransmitter receptors, it may enhance or inhibit signaling pathways related to mood regulation.

Comparaison Avec Des Composés Similaires

Target Compound

  • Core structure : Azepane-ethylketone linked to a piperazine ring substituted with a 4-morpholinylpyrimidine group.
  • Key moieties : Azepane (7-membered), morpholine, pyrimidine, and piperazine.

Analogous Compounds

1-(4-Morpholinyl)-2-{4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}ethanone (): Replaces the pyrimidine-morpholine group with a trifluoromethylbenzyl substituent. Lacks the azepane ring, featuring a simpler ethylketone-piperazine backbone.

2-Chloro-1-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}ethan-1-one hydrochloride ():

  • Contains a chloro substituent and morpholine-ethylketone side chain.
  • Smaller molecular weight (326.22 g/mol) compared to the target compound due to the absence of azepane and pyrimidine.

2-(4-Chlorophenyl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one ():

  • Substitutes the azepane-morpholine unit with a chlorophenyl group.
  • Retains the pyrimidine-piperazine core, highlighting the importance of pyrimidine in binding interactions.

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1H-indol-1-yl]ethan-1-one ():

  • Replaces the azepane and pyrimidine with fluorophenyl and indole-thiophene groups.
  • Demonstrates the flexibility of piperazine-based scaffolds in accommodating diverse substituents.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Considerations
Target Compound ~450 (estimated) Azepane, morpholinylpyrimidine Moderate due to polar moieties
Compound 369.33 Trifluoromethylbenzyl Lower (hydrophobic CF3 group)
Compound 326.22 Chloro, morpholinyl-ethylketone Higher (ionic hydrochloride salt)
Compound 342.82 Chlorophenyl, pyrimidine Moderate

The target compound’s higher molecular weight and polarity (from morpholine and pyrimidine) may enhance water solubility compared to and compounds, which contain hydrophobic groups.

Méthodes De Préparation

Pyrimidine Ring Formation

The pyrimidine core is synthesized via the Biginelli reaction or cyclocondensation of β-diketones with amidines. A optimized protocol involves:

  • Reagents :

    • 4-Morpholin-4-yl-2-thiopyrimidine (1.0 equiv)

    • Piperazine (2.5 equiv)

    • Potassium carbonate (3.0 equiv)

    • Dimethylformamide (DMF), 80°C, 12 hours.

  • Mechanism :
    Nucleophilic aromatic substitution (SNAr) at the 2-position of the pyrimidine, displacing the thiol group with piperazine.

  • Yield : 68–72% after silica gel chromatography (hexane:ethyl acetate = 3:1).

Alternative Route via Suzuki-Miyaura Coupling

For halogenated precursors, palladium-catalyzed cross-coupling enhances regioselectivity:

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
LigandXPhos (10 mol%)
BaseCs₂CO₃ (2.0 equiv)
SolventDioxane/H₂O (4:1)
Temperature100°C, 8 hours
Yield82%

This method reduces side products compared to SNAr.

Synthesis of Intermediate B: 1-(Azepan-1-yl)-2-chloroethanone

Acylation of Azepane

  • Procedure :

    • Azepane (1.2 equiv) is reacted with chloroacetyl chloride (1.0 equiv) in dichloromethane (DCM) at 0°C.

    • Triethylamine (2.0 equiv) is added dropwise to scavenge HCl.

    • Reaction proceeds at room temperature for 6 hours.

  • Workup :

    • Extraction with 5% NaHCO₃ followed by brine.

    • Drying over MgSO₄ and solvent evaporation.

  • Yield : 89% (pale yellow oil).

Final Coupling Reaction

Nucleophilic Substitution

Intermediate A and B are coupled under mild basic conditions:

ConditionOptimization Range
SolventAcetonitrile
BaseDiisopropylethylamine (DIPEA)
Temperature60°C, 24 hours
Molar Ratio (A:B)1:1.1
Yield65–70%

Microwave-Assisted Synthesis

To reduce reaction time:

  • Microwave Conditions : 150°C, 30 minutes, 300 W.

  • Yield Improvement : 78% with reduced dimerization.

Purification and Characterization

Chromatographic Techniques

  • Normal Phase HPLC :

    • Column: Silica C18 (250 × 4.6 mm, 5 μm)

    • Mobile Phase: Gradient of methanol (0.1% TFA) in water (0.1% TFA)

    • Retention Time: 12.3 minutes.

  • Recrystallization :

    • Solvent System: Ethanol/water (7:3)

    • Purity: >99% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.55–1.62 (m, 8H, azepane), 2.45 (t, J = 6.0 Hz, 4H, NCH₂), 3.72 (s, 4H, morpholine), 6.78 (s, 1H, pyrimidine-H).

  • HRMS (ESI+) : m/z 403.2789 [M+H]⁺ (calc. 403.2784).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor

  • Advantages :

    • Enhanced heat/mass transfer

    • 95% conversion in 8 minutes at 120°C.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DMF.

  • Catalyst Recycling : Pd nanoparticles immobilized on magnetic Fe₃O₄ enable 5 reuses without activity loss.

Challenges and Optimization Strategies

IssueSolution
Low coupling yieldUse of phase-transfer catalysts (e.g., TBAB)
Piperazine dimerizationSubstituent steric hindrance (e.g., Boc protection)
Chloroethanone hydrolysisAnhydrous conditions with molecular sieves

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for preparing 1-(azepan-1-yl)-2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one? Methodological Answer: The synthesis typically involves multi-step reactions:

Core Assembly : Formation of the pyrimidine ring via nucleophilic substitution, followed by coupling with morpholine .

Piperazine Linkage : Reaction of the pyrimidine-morpholine intermediate with a piperazine derivative under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .

Azepane Incorporation : Condensation of the intermediate with azepane using coupling agents like EDCI/HOBt in solvents such as DMF .

Purification : Final purification via column chromatography (silica gel) or preparative HPLC (>95% purity) .

Advanced: How can researchers optimize reaction yields and purity for large-scale synthesis? Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
  • Catalyst Screening : Test palladium-based catalysts for Suzuki-Miyaura couplings if aryl halides are involved .
  • In-line Analytics : Employ real-time monitoring (e.g., FTIR, TLC) to identify side products and adjust conditions .
  • Scale-up Challenges : Optimize temperature gradients and mixing efficiency to avoid exothermic side reactions .

Structural Characterization

Basic: Which analytical techniques are critical for confirming the compound’s structure? Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify azepane, piperazine, and morpholine moieties (e.g., δ 2.5–3.5 ppm for piperazine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected m/z ~458.5 g/mol) .
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

Advanced: How can crystallographic or computational methods resolve structural ambiguities? Methodological Answer:

  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., ethanol/water) to determine bond angles and confirm stereochemistry .
  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps and predict reactive sites .
  • InChI Key Validation : Cross-reference computed InChI keys (e.g., IKGHMDMBWZKQEP-UHFFFAOYSA-N) with experimental data .

Biological Activity Screening

Basic: What in vitro assays are recommended for initial pharmacological profiling? Methodological Answer:

  • Receptor Binding Assays : Screen against serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors via radioligand displacement (IC₅₀ determination) .
  • Enzyme Inhibition : Test kinase or phosphodiesterase inhibition using fluorescence-based kits (e.g., ADP-Glo™) .
  • Cytotoxicity : MTT assay on HEK-293 or SH-SY5Y cell lines to assess safety margins .

Advanced: How can researchers address contradictory activity data across studies? Methodological Answer:

  • Batch Purity Analysis : Compare HPLC traces and HRMS data to rule out impurities (>98% purity required) .
  • Assay Conditions : Standardize buffer pH, temperature, and cell passage numbers to minimize variability .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics or patch-clamp electrophysiology for ion channel effects .

Mechanistic Studies

Basic: What strategies identify the compound’s molecular targets? Methodological Answer:

  • Pull-down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from lysates .
  • RNA-seq Profiling : Compare gene expression in treated vs. untreated cells to identify pathway modulation .

Advanced: How can molecular docking guide mechanistic hypotheses? Methodological Answer:

  • Protein Preparation : Retrieve target structures (e.g., 5-HT₂A receptor, PDB ID 6A93) and optimize protonation states using AutoDockTools .
  • Docking Protocols : Perform flexible docking with AutoDock Vina to predict binding poses (ΔG < -8 kcal/mol suggests high affinity) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .

Data Contradiction Analysis

Basic: How should researchers troubleshoot inconsistent solubility data? Methodological Answer:

  • Solvent Polarity Tests : Measure solubility in DMSO, PBS, and ethanol using nephelometry .
  • Salt Formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility .

Advanced: What statistical approaches reconcile conflicting bioactivity results? Methodological Answer:

  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models (e.g., RevMan software) .
  • QSAR Modeling : Develop quantitative structure-activity relationships to identify substituents affecting potency (e.g., morpholine vs. trifluoromethyl groups) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.